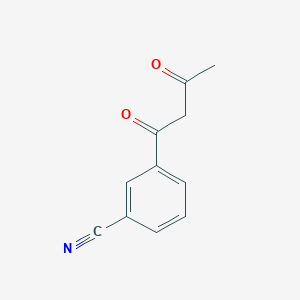
3-(3-Oxobutanoyl)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-Oxobutanoyl)benzonitrile is an organic compound with the molecular formula C11H9NO2 and a molecular weight of 187.19 g/mol . It is a versatile chemical used in various scientific research and industrial applications. This compound is characterized by the presence of a benzonitrile group attached to a 3-oxobutanoyl moiety, making it a valuable intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Oxobutanoyl)benzonitrile can be achieved through several methods. One common approach involves the reaction of benzoyl chloride with an appropriate alkanesulphonyltrichlorophosphazene at elevated temperatures (150-190°C) . Another method includes the use of benzaldehyde and hydroxylamine hydrochloride, followed by dehydration to form the benzonitrile .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of ionic liquids as recycling agents has been explored to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions: 3-(3-Oxobutanoyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The nitrile group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like sodium cyanide (NaCN) and cuprous cyanide (CuCN) are employed for nucleophilic substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted benzonitriles.
Scientific Research Applications
3-(3-Oxobutanoyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is employed in the study of enzyme-catalyzed reactions and metabolic pathways.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds.
Industry: The compound is used in the production of dyes, pesticides, and advanced coatings
Mechanism of Action
The mechanism of action of 3-(3-Oxobutanoyl)benzonitrile involves its interaction with specific molecular targets and pathways. The nitrile group can form coordination complexes with transition metals, facilitating various catalytic processes . Additionally, the compound’s structure allows it to participate in hydrogen bonding and other non-covalent interactions, influencing its reactivity and biological activity .
Comparison with Similar Compounds
Benzonitrile (C6H5CN): A simpler aromatic nitrile with similar reactivity but lacking the 3-oxobutanoyl group.
4-(3-Oxobutanoyl)benzonitrile: A positional isomer with the oxobutanoyl group at a different position on the benzene ring.
Uniqueness: 3-(3-Oxobutanoyl)benzonitrile is unique due to the presence of both the benzonitrile and 3-oxobutanoyl groups, which confer distinct chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a versatile compound for various applications .
Properties
Molecular Formula |
C11H9NO2 |
|---|---|
Molecular Weight |
187.19 g/mol |
IUPAC Name |
3-(3-oxobutanoyl)benzonitrile |
InChI |
InChI=1S/C11H9NO2/c1-8(13)5-11(14)10-4-2-3-9(6-10)7-12/h2-4,6H,5H2,1H3 |
InChI Key |
KASOIVACSDWJAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)CC(=O)C1=CC=CC(=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


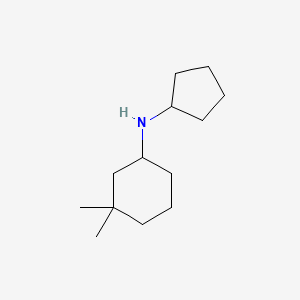
![(Furan-2-ylmethyl)[1-(1,3-thiazol-2-yl)ethyl]amine](/img/structure/B13274641.png)
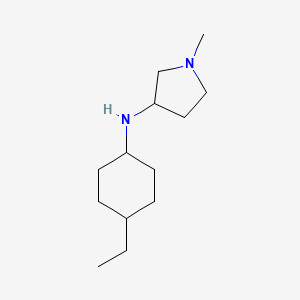
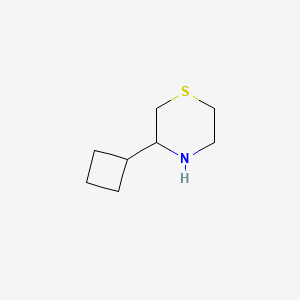

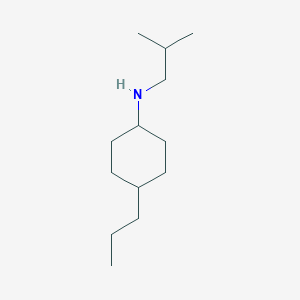
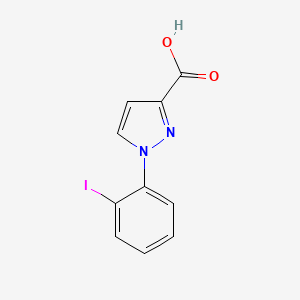

![1-{[(4-Fluorophenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13274672.png)
![7-Methyl-1-oxa-4-azaspiro[4.5]decane](/img/structure/B13274677.png)
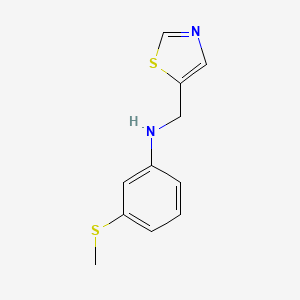
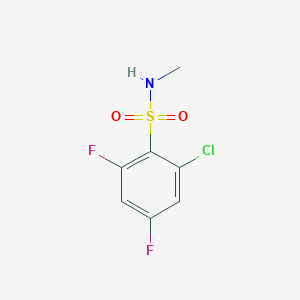
![1-Fluoro-3-[4-(hydroxyimino)piperidin-1-yl]propan-2-ol](/img/structure/B13274690.png)

